molecular formula C12H14O B8683674 2-methylbut-3-ynoxymethylbenzene

2-methylbut-3-ynoxymethylbenzene

Cat. No. B8683674
M. Wt: 174.24 g/mol
InChI Key: MXJQAGCBHJCTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389547B2

Procedure details

A solution of BuLi (4.32 ml, 6.92 mmol) (1.6M in hexanes) was added dropwise to a stirred solution of the dibromo alkene (above, 1.1 g, 3.29 mmol) in dry THF (15 ml) under N2, such that the internal temperature <−70° C. The reaction was stirred at this temperature for 30 minutes and then quenched with saturated aqueous ammonium chloride (1 ml) before being allowed to warm to RT. The mixture was partitioned between diethyl ether and water. The aqueous layer was extracted with diethyl ether (×2). The combined extracts were washed with brine (×1), dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography (silica, 1-4% Et2O/isohexane) to give the alkyne (0.55 g) as a colourless liquid.
Name
Quantity
4.32 mL
Type
reactant
Reaction Step One
[Compound]
Name
dibromo alkene
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1>>[CH3:2][CH:3]([C:4]#[CH:5])[CH2:8][O:9][CH2:10][C:6]1[CH:7]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.32 mL
Type
reactant
Smiles
[Li]CCCC
Name
dibromo alkene
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (1 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, 1-4% Et2O/isohexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(COCC1=CC=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.